Product packaging for Metabolite 4 of Picoxystrobin(Cat. No.:CAS No. 1868093-92-8)

Metabolite 4 of Picoxystrobin

Cat. No.: B12055268
CAS No.: 1868093-92-8
M. Wt: 367.3 g/mol
InChI Key: IBSNKSODLGJUMQ-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metabolite 4 of Picoxystrobin is an environmental degradation product of the strobilurin fungicide picoxystrobin, with a molecular formula of C18H16F3NO4 . This compound is of significant interest in agricultural and environmental chemistry research, particularly in studies focusing on the fate, behavior, and ecological impact of picoxystrobin after application. Regulatory assessments have flagged the potential genotoxicity of specific picoxystrobin metabolites as an aspect of concern, underscoring the importance of access to such compounds for advanced toxicological studies . Research on picoxystrobin itself shows that it functions by inhibiting mitochondrial respiration in fungi, blocking electron transfer at the Qo center of cytochrome bc1 complex . Investigating its metabolites, including Metabolite 4, is therefore crucial for a comprehensive understanding of the long-term environmental profile and non-target effects of the parent fungicide. This analyte is indispensable for scientists conducting residue analysis, environmental monitoring, and regulatory ecotoxicology assessments. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16F3NO4 B12055268 Metabolite 4 of Picoxystrobin CAS No. 1868093-92-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1868093-92-8

Molecular Formula

C18H16F3NO4

Molecular Weight

367.3 g/mol

IUPAC Name

methyl (Z)-3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate

InChI

InChI=1S/C18H16F3NO4/c1-24-11-14(17(23)25-2)13-7-4-3-6-12(13)10-26-16-9-5-8-15(22-16)18(19,20)21/h3-9,11H,10H2,1-2H3/b14-11-

InChI Key

IBSNKSODLGJUMQ-KAMYIIQDSA-N

Isomeric SMILES

CO/C=C(/C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)\C(=O)OC

Canonical SMILES

COC=C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC

Origin of Product

United States

Formation and Biotransformation Dynamics of Picoxystrobin Metabolites, with Emphasis on Environmental Transformation Product 4 Picoxystrobin Tp 4

Picoxystrobin (B33183) is subject to extensive metabolic transformation in both biological and environmental systems. The biotransformation processes involve a variety of chemical reactions that alter the parent molecule, leading to a wide array of metabolites. These reactions include ester hydrolysis, oxidation, O-demethylation, and the cleavage of the molecule's two ring structures. who.int

In the environment, picoxystrobin degrades in soil and aquatic systems. epa.gov Its transformation gives rise to several products, including the specifically identified Metabolite 4 of Picoxystrobin , also known as Picoxystrobin TP 4. nih.govnih.govechemi.com This compound is recognized as a known environmental transformation product. nih.gov The chemical structure of this compound is methyl (Z)-3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate. nih.gov

Other environmental transformation products that have been identified alongside Picoxystrobin TP 4 include Phthalic acid, 2-Methoxy-6-(trifluoromethyl)pyridine, and 6-(Trifluoromethyl)pyridin-2-ol. nih.govechemi.com In plant systems, such as wheat and soya beans, the key metabolic pathways for picoxystrobin involve the oxidative cleavage of the ether bridge, hydrolysis of the methyl ester, and subsequent conjugation of the resulting molecules. fao.org Microbial action also contributes to its degradation; for instance, the bacterium Hyphomicrobium sp. H-9 has been shown to degrade picoxystrobin through the hydrolysis of its ester bond. acs.org

The major biotransformation reactions observed across different systems are summarized in the table below.

Biotransformation Reaction Description System
Ester Hydrolysis Cleavage of the methyl ester group to form a carboxylic acid. This is a major route of metabolism. who.intepa.govAnimal, Environmental who.intacs.org
Oxidation Addition of oxygen atoms to the molecule.Animal, Plant who.intfao.org
O-Demethylation Removal of a methyl group from the methoxy (B1213986) group on the acrylate (B77674) moiety. who.intfao.orgAnimal who.intfao.org
Ether Bridge Cleavage Splitting of the molecule at the ether linkage, separating the pyridine (B92270) and phenyl rings. fao.orgPlant fao.org
Glucuronide Conjugation Attachment of glucuronic acid to facilitate excretion. This is a major metabolic route in animals. who.intepa.govAnimal who.intepa.gov

Characterization of Excreted Metabolites in Biological Fluids

Terrestrial Environmental Fate

The behavior of picoxystrobin and its metabolites in soil is critical to understanding their potential environmental impact. This includes their persistence, mobility, and potential for uptake by subsequent crops.

Persistence and Degradation Pathways of Metabolites in Diverse Soil Types

The degradation of picoxystrobin in soil is primarily a biological process, influenced by microbial activity. fao.org The parent compound is characterized by moderate to high persistence in laboratory soil incubations, though field studies show it degrades relatively quickly, with dissipation time (DT50) values ranging from 1.3 to 35 days. fao.orgresearchgate.net

Major degradation pathways for picoxystrobin include hydrolysis of the ester group and cleavage of the ether bridge, leading to the formation of key metabolites like IN-QDY62, IN-QDY63, and IN-QDK50. fao.org Studies on aerobic soil metabolism indicate that the major metabolites of picoxystrobin have average half-lives of 14 to 29 days. plos.orgpsu.edu

Table 1: Soil Dissipation of Parent Picoxystrobin in Field Studies This table presents data for the parent compound, as specific field dissipation data for Metabolite 4 is not available.

Location/Soil TypeDT50 (days)DT90 (days)Reference
France, Germany, UK, Canada, USA (Various)1.3 - 3542 - 437 fao.org
Nanning, China13.4Not Reported pjoes.com
Zhanjiang, China12.5Not Reported pjoes.com

Factors Influencing Metabolite Degradation and Bioavailability in Soil

Several environmental and soil-specific factors influence the degradation and bioavailability of picoxystrobin and its metabolites.

Microbial Activity: As biodegradation is a primary pathway, factors promoting microbial health, such as soil moisture, temperature, and organic matter content, can accelerate degradation.

Photolysis: Photolytic degradation on the soil surface is a significant dissipation route for picoxystrobin. fao.org

Soil Properties: Soil pH, clay content, and organic matter content affect the sorption of the compound, which in turn influences its bioavailability for microbial degradation. frontiersin.orgresearchgate.net

Sorption and Aging: Over time, residues can become more strongly sorbed to soil particles (a process known as aging), which can reduce their bioavailability and rate of degradation. plos.orgpsu.edu

While these factors are established for the parent compound, they are also expected to influence the fate of its isomers, including Metabolite 4.

Sorption and Desorption Characteristics of Metabolites in Soil Systems

The mobility of picoxystrobin in soil is governed by its sorption and desorption characteristics. The parent compound is generally considered to have low to moderate mobility. epa.gov

Studies have shown that the adsorption of strobilurin fungicides correlates positively with the organic carbon and clay content of the soil. researchgate.net For the parent picoxystrobin, the mean soil organic carbon partition coefficient (Koc) is reported as 924, indicating moderate mobility. epa.gov Desorption is often slower than adsorption, suggesting that the binding can be strong. researchgate.net

There is a lack of specific studies detailing the sorption and desorption coefficients for Metabolite 4 (IN-QCD12). However, given its structural similarity as an isomer, its mobility characteristics are likely comparable to the parent E-isomer, though potential differences in stereospecific binding cannot be ruled out without direct measurement.

Table 2: Adsorption Coefficients (Kd) of Parent Picoxystrobin in Different Soil Types This table presents data for the parent compound to provide context for the likely behavior of its metabolites.

Soil TypeOrganic Carbon (%)Clay (%)pHKdReference
Inceptisol (Sandy Loam)Not ReportedNot ReportedNot Reported4.91 researchgate.net
Vertisol (Sandy Clay)Not ReportedNot ReportedNot Reported9.87 researchgate.net
Ultisol (Sandy Clay Loam)Not ReportedNot ReportedNot Reported18.26 researchgate.net

Translocation and Carry-over of Metabolites in Rotational Cropping Systems

The potential for pesticide residues to be absorbed by subsequent crops is a key consideration in their environmental risk assessment. staphyt.com Rotational crop studies for picoxystrobin indicate extensive degradation of the parent compound. regulations.gov

In confined rotational crop studies, total radioactive residues exceeded 0.01 mg/kg at various plant-back intervals. regulations.gov The metabolites identified at significant levels in these rotational crops included conjugates of other degradation products (such as IN-QDK50, also known as Compound 3), but not Metabolite 4 (IN-QCD12). regulations.gov The absence of detectable levels of Metabolite 4 in these studies suggests that its carry-over into rotational crops is negligible under typical agricultural conditions.

Aquatic Environmental Fate

The movement of pesticides and their metabolites from terrestrial to aquatic systems is a critical environmental pathway.

Distribution and Occurrence of Metabolites in Surface and Groundwater Systems

The potential for groundwater contamination by picoxystrobin metabolites has been a focus of regulatory assessments. Modeling studies predict that for certain representative uses, major metabolites like IN-QDY62, IN-QDY63, and IN-QDK50 could exceed the drinking water limit of 0.1 µg/L in vulnerable groundwater scenarios. researchgate.netnih.gov This has led to these metabolites being identified as toxicologically relevant for groundwater. nih.gov

In contrast, there is no specific mention of Metabolite 4 (IN-QCD12) being detected or predicted to occur in surface or groundwater at levels of concern. researchgate.netnih.gov Drinking water exposure assessments have focused on the parent compound and the major, more persistent and mobile metabolites. regulations.gov The lack of data on Metabolite 4 in aquatic monitoring and modeling suggests its low significance in this environmental compartment, likely due to its status as a minor metabolite with limited persistence and/or mobility.

Environmental Transport Modeling and Assessment of Metabolite Exposure in Water Bodies

The potential for picoxystrobin and its metabolites to contaminate water bodies is evaluated through sophisticated environmental transport modeling. Regulatory bodies like the European Food Safety Authority (EFSA) utilize standardized models to predict the concentration of these substances in both surface water and groundwater.

Research Findings and Modeling Approach

For picoxystrobin metabolites, including Metabolite 4 (IN-QCD12), exposure assessments for surface water and sediment are conducted using the FOCUS (Forum for the Co-ordination of Pesticide Fate Models and their Use) framework. nih.gov Specifically, the Step 1 and Step 2 approaches of FOCUS are employed to calculate the Predicted Environmental Concentrations (PECs) for a suite of metabolites. nih.gov These initial tiers represent a worst-case scenario to ensure a high level of protection. While the assessment for the parent picoxystrobin may proceed to higher tiers (Step 3 and 4), the initial screening for metabolites provides a baseline for their potential presence in aquatic environments. nih.gov

Metabolite 4 (IN-QCD12) is identified as a significant transformation product resulting from the photolysis (breakdown by light) of picoxystrobin in water, where it can constitute up to 13% of the applied radioactivity. nih.gov However, in plant metabolism studies, it is considered a minor component, found at levels of less than 1% of the total radioactive residue (TRR) in rapeseed and less than 4% TRR in tomatoes. nih.gov

While regulatory evaluations confirm that PECs are calculated for IN-QCD12, the specific values from these modeling studies are not always detailed in publicly available summaries. The assessments for other metabolites, such as IN-QDY62, IN-QDK50, and IN-QDY63, have indicated potential exceedances of the 0.1 μg/L drinking water limit in several FOCUS groundwater scenarios, highlighting the importance of evaluating each metabolite. nih.gov For the parent compound, picoxystrobin, modeled estimates for drinking water concentrations have been established. For instance, one assessment provided an acute surface water residue estimate of 15.7 ppb and a chronic estimate of 5.53 ppb.

The table below summarizes the modeling approach and context for assessing picoxystrobin and its metabolites in water.

Modeling AspectDescriptionSource
Modeling Framework FOCUS (Forum for the Co-ordination of Pesticide Fate Models and their Use) nih.gov
Models Used Surface Water: FOCUS Steps 1 & 2 for metabolites. Groundwater: PELMO 5.5.3 nih.gov
Assessed Substances Picoxystrobin and metabolites including IN-QDY62, IN-QDK50, IN-QDY63, and IN-QCD12 (Metabolite 4). nih.gov
Regulatory Threshold 0.1 µg/L for metabolites in groundwater, which is the parametric drinking water limit. nih.gov
Formation of Metabolite 4 Major photolysis product in water (up to 13% AR); minor metabolite in plants (<4% TRR). nih.gov

Atmospheric Distribution and Volatilization Potential of Metabolites

The likelihood of a chemical to be distributed in the atmosphere is largely determined by its volatility, which can be assessed through its vapor pressure and Henry's Law Constant. A low vapor pressure and a low Henry's Law Constant indicate a reduced tendency to transition from soil or water into the air.

Research Findings on Volatilization

Picoxystrobin has a low vapor pressure and a low Henry's Law Constant, which classifies it as having a low potential for volatility. regulations.gov This suggests that it is unlikely to be transported over long distances in the atmosphere. Research has also indicated that strobilurin fungicides and their degradation products are generally selected for study due to their low volatility, implying they are more likely to be transported adsorbed to atmospheric particles rather than as a gas. uregina.ca

While specific data for Metabolite 4 is absent, information on other picoxystrobin metabolites supports this general trend. For example, the metabolite IN-QDY63 is considered to be only slightly or non-volatile. uregina.ca In contrast, another soil metabolite, IN-QDY64, has been described as highly volatile, demonstrating that different metabolites can have distinct physical and chemical properties. nih.gov Without specific measurements for IN-QCD12, its atmospheric potential is inferred to be low, similar to the parent compound, but this remains an area where specific data is lacking.

The table below presents the physical-chemical properties related to the volatilization potential of the parent compound, picoxystrobin.

PropertyValueInterpretationSource
Vapor Pressure (20 °C) 5.5 x 10⁻⁶ PaLow Volatility regulations.gov
Henry's Law Constant (25 °C) 6.00 x 10⁻⁴ Pa m³ mol⁻¹Low Volatility regulations.gov

Research Significance of Picoxystrobin Environmental Transformation Products, Including Metabolite 4 Picoxystrobin Tp 4

The environmental transformation products of picoxystrobin (B33183) are of significant research interest because their presence and behavior in the environment can differ from that of the parent compound. Understanding these products is essential for a comprehensive environmental risk assessment. Metabolite 4, also known as Picoxystrobin TP 4 or by its chemical code IN-QCD12, is the Z-isomer of picoxystrobin. fao.orgregulations.gov Its significance lies in its formation through processes such as photolysis, which is the breakdown of compounds by light. nih.gov Studies have shown that the Z-isomer can be a major product of the aqueous photolysis of picoxystrobin, highlighting the importance of considering environmental conditions when evaluating the fate of this fungicide. nih.gov

The following table provides an overview of the key compounds discussed in this article:

Compound NameOther Names/Codes
PicoxystrobinZA 1963, DPX-YT669
Metabolite 4 of PicoxystrobinPicoxystrobin TP 4, IN-QCD12, Z-isomer of picoxystrobin

Research into the formation and fate of Metabolite 4 provides valuable insights into the environmental transformation of picoxystrobin. The table below summarizes findings from a laboratory study on the aqueous photolysis of picoxystrobin, indicating the formation of Metabolite 4.

Formation of Picoxystrobin Metabolite 4 (IN-QCD12) in a Laboratory Sterile Aqueous Photolysis Experiment

Transformation Product Maximum Percentage of Applied Radioactivity (AR)
IN-QCD12 (Metabolite 4) 13%
IN-QGS44 15%

Data from a laboratory sterile aqueous photolysis experiment. nih.gov

Metabolism studies in various plants have also detected the presence of Metabolite 4, although typically as a minor component compared to the parent picoxystrobin.

Detection of Picoxystrobin Metabolite 4 (IN-QCD12) in Plant Metabolism Studies

Plant Plant Part Percentage of Total Radioactive Residue (TRR)
Rapeseed Leaves and Seeds < 1%
Tomato Leaves and Fruits < 4%
Wheat Forage 1.5%
Wheat Straw 1.3%
Canola Foliage/Pods 0.7%
Canola Seed 0.6%

Data from various plant metabolism studies. regulations.govnih.gov

An in-depth examination of the environmental fate of the fungicide picoxystrobin reveals a complex network of transformation processes. This article focuses specifically on the formation and biotransformation dynamics of its metabolites within agroecosystems, with a particular emphasis on the environmental transformation product known as Metabolite 4.

Advanced Analytical Methodologies for the Characterization and Quantification of Picoxystrobin Metabolites, with a Focus on Metabolite 4 Picoxystrobin Tp 4

Liquid Chromatography-Mass Spectrometry-Based Approaches

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the cornerstone for the analysis of pesticide residues, including the metabolites of picoxystrobin (B33183), due to its high selectivity, sensitivity, and applicability to a wide range of analyte polarities and thermal stabilities.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Multi-Matrix Analysis

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely adopted technique for the determination of picoxystrobin and its metabolites in complex sample matrices. This method offers excellent selectivity and sensitivity, allowing for the detection and quantification of trace levels of target analytes. The use of tandem mass spectrometry, typically with a triple quadrupole mass analyzer, allows for the monitoring of specific precursor-to-product ion transitions, which significantly reduces matrix interference and enhances the certainty of identification.

Regulatory bodies and research institutions have validated HPLC-MS/MS methods for the analysis of picoxystrobin and its key metabolites in a variety of plant and livestock commodities. regulations.gov These methods are crucial for ensuring food safety and enforcing maximum residue limits (MRLs).

In plant metabolism studies of picoxystrobin in canola and wheat, Metabolite 4 (the Z-isomer) has been identified as a residue component. fao.org Analytical methods developed for monitoring picoxystrobin residues in crops are often capable of separating and detecting both the E- (parent) and Z-isomers (Metabolite 4).

For livestock commodities, HPLC-MS/MS methods have been established for the determination of picoxystrobin and its metabolites in tissues (muscle, fat, liver, kidney) and milk. fao.org The general analytical approach involves extraction with a suitable organic solvent, followed by cleanup and analysis by HPLC-MS/MS. While specific validation data for Metabolite 4 in livestock is not always detailed separately in published reports, the multi-residue methods are designed to be comprehensive. For instance, an LC-MS/MS method for picoxystrobin in animal matrices demonstrated good performance, with recoveries for the parent compound generally falling within the 70-120% range with acceptable precision. fao.org

Table 1: Representative Performance of HPLC-MS/MS Method for Picoxystrobin in Bovine Commodities

CommodityFortification Level (mg/kg)Number of Samples (n)Recovery Range (%)Mean Recovery ± RSD (%)
Kidney0.01592–10398 ± 4.6
0.10596–9998 ± 1.4
10592–10398 ± 3.2
Liver0.01571–8075 ± 5.4
0.10582–8783 ± 2.5
10571–8779 ± 6.7

Data adapted from a 2012 FAO report on picoxystrobin, illustrating typical method performance for the parent compound, which is indicative of the method's suitability for its isomers. fao.org

The environmental fate of picoxystrobin is a critical area of study, and HPLC-MS/MS plays a vital role in monitoring its residues and those of its metabolites in environmental compartments.

An analytical method developed for the determination of picoxystrobin and its metabolites IN-QDK50, IN-QDY62, and IN-QDY63 in soil utilizes extraction with an acetone/hydrochloric acid solution, followed by solid-phase extraction (SPE) cleanup. epa.gov The final determination is performed by reversed-phase HPLC-MS/MS in the positive ion electrospray (ESI) mode. epa.gov This method demonstrates good linearity and achieves a limit of quantification (LOQ) of 0.01 mg/kg for all analytes. fao.org For highly sensitive LC-MS/MS instruments, the SPE cleanup step may be omitted, simplifying the workflow. epa.gov

Table 2: Recovery Data for Picoxystrobin and Metabolites in Soil using HPLC-MS/MS

AnalyteFortification Level (mg/kg)Number of Samples (n)Recovery Range (%)Mean Recovery ± RSD (%)
Picoxystrobin0.012072–10689 ± 9.6
IN-QDK500.012070–10488 ± 10.3
IN-QDY620.012072–10690 ± 9.6
IN-QDY630.012070–10890 ± 10.5

Data from a 2012 FAO report, summarizing method validation across four different soil types. fao.org

For aqueous samples, HPLC-MS/MS methods are also well-established. These methods are essential for monitoring potential contamination of surface and groundwater resources.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Enhanced Sensitivity

Ultra-performance liquid chromatography (UPLC), which utilizes smaller particle size columns (sub-2 µm), offers significant advantages over conventional HPLC, including higher resolution, shorter run times, and increased sensitivity. When coupled with tandem mass spectrometry, UPLC-MS/MS provides a highly efficient and sensitive platform for the analysis of pesticide metabolites at very low concentrations.

A study on the simultaneous analysis of picoxystrobin and another fungicide in pepper fruit employed UPLC-MS/MS, demonstrating the technique's high efficiency. nih.gov The method achieved low limits of detection (LOD) and quantification (LOQ), in the range of 0.0360-0.272 μg/kg and 0.120-0.910 μg/kg, respectively, for the analytes studied. nih.gov The enhanced sensitivity of UPLC-MS/MS makes it particularly suitable for the analysis of trace-level metabolites like Picoxystrobin TP 4 in complex matrices, where achieving low detection limits is critical for accurate risk assessment.

Gas Chromatography-Mass Spectrometry Techniques

While liquid chromatography is generally preferred for the analysis of many modern pesticides and their metabolites, gas chromatography (GC) coupled with mass spectrometry remains a valuable tool, particularly for volatile and thermally stable compounds.

Applications of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) in Metabolite Profiling

Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers high selectivity and sensitivity for the analysis of targeted compounds in complex mixtures. Although less common for the direct analysis of picoxystrobin and its more polar metabolites without derivatization, GC-based methods have been developed and validated for the parent compound. koreascience.kr

An older gas chromatography-mass spectrometry (GC/MS) method was developed for the analysis of picoxystrobin and its metabolites IN-QDK50, IN-QDY62, and IN-QDY63 in soil. fao.org This method required a derivatization step with N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide (B147638) to improve the volatility and thermal stability of the metabolites. fao.org While this demonstrates the feasibility of a GC-based approach for some metabolites, modern analytical workflows for a compound like Picoxystrobin TP 4, which is an isomer of the parent, would likely favor LC-MS/MS to avoid potential isomerization during derivatization or injection and to simplify the sample preparation procedure. The primary application of GC-MS/MS in this context would be for the profiling of a specific subset of less polar and more volatile metabolites or as a confirmatory technique to LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of novel compounds, including the metabolites of pesticides like picoxystrobin. This non-destructive analytical method provides detailed information about the carbon-hydrogen framework of a molecule, enabling the precise determination of its chemical structure. For picoxystrobin and its transformation products, NMR is instrumental in identifying the specific sites of metabolic modification, such as hydroxylation, demethylation, or cleavage of ether bonds. While specific NMR data for Metabolite 4 of Picoxystrobin (also known as Picoxystrobin TP 4) is not extensively detailed in publicly available literature, the general application of NMR for similar strobilurin fungicide metabolites involves a suite of experiments. These typically include one-dimensional proton (¹H) and carbon-13 (¹³C) NMR, as well as two-dimensional techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These advanced 2D NMR experiments are crucial for establishing connectivity between protons and carbons within the molecule, thereby piecing together its complete structure. The structural information gleaned from NMR is paramount for understanding the metabolic fate of the parent compound and for the synthesis of analytical standards required for quantitative studies.

Sample Preparation and Clean-up Protocols for Diverse Biological and Environmental Matrices

The accurate determination of picoxystrobin and its metabolites in complex samples, such as soil, water, and agricultural products, necessitates robust sample preparation and clean-up protocols. The primary objective of these procedures is to extract the analytes of interest from the sample matrix and remove interfering compounds that could compromise the accuracy and sensitivity of subsequent analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

QuEChERS and Dispersive Solid-Phase Extraction (d-SPE) Methodologies

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of matrices. The typical QuEChERS workflow involves an initial extraction step with an organic solvent, usually acetonitrile, in the presence of salts such as magnesium sulfate (B86663) and sodium chloride to induce phase separation and enhance extraction efficiency. This is followed by a clean-up step using dispersive solid-phase extraction (d-SPE), where a small amount of sorbent material is added to the extract to remove interfering matrix components. Common sorbents include primary secondary amine (PSA) for the removal of organic acids, fatty acids, and sugars, and C18 for the removal of nonpolar interferences. For pigmented samples, graphitized carbon black (GCB) may also be used to remove pigments and sterols. The selection of the appropriate d-SPE sorbent is critical for achieving optimal clean-up while minimizing the loss of the target analytes.

Advanced Extraction Techniques for Complex Samples

For particularly challenging matrices or when lower detection limits are required, more advanced extraction techniques may be employed. These methods often offer higher extraction efficiency and selectivity compared to traditional approaches. Examples of such techniques applicable to the analysis of picoxystrobin and its metabolites include:

  • Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.
  • Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is highly selective and can be tuned by modifying the pressure and temperature to target specific analytes.
  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a coated fiber is exposed to the sample, and the analytes partition onto the fiber. The fiber is then desorbed directly into the analytical instrument.
  • Method Validation and Quality Assurance in Metabolite Analysis

    To ensure the reliability and accuracy of analytical data, the methods used for the quantification of picoxystrobin and its metabolites must be rigorously validated. Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. Key validation parameters include the determination of limits of detection (LOD) and quantification (LOQ), as well as the assessment of recovery rates and matrix effects.

    Determination of Limits of Detection (LOD) and Quantification (LOQ)

    The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be accurately and precisely quantified. These parameters are crucial for determining the sensitivity of the method and its applicability for monitoring low levels of picoxystrobin and its metabolites in various samples. The LOD and LOQ are typically established by analyzing a series of low-concentration standards or spiked samples and are often defined based on the signal-to-noise ratio (S/N) of the analytical signal, with a common approach being an S/N of 3 for the LOD and 10 for the LOQ.

    Assessment of Recovery Rates and Matrix Effects

    Recovery experiments are performed to evaluate the efficiency of the entire analytical method, from sample extraction to final analysis. This is typically done by spiking a blank matrix with a known concentration of the analyte and comparing the measured concentration to the theoretical concentration. Acceptable recovery rates are generally in the range of 70-120%.

    Matrix effects refer to the alteration of the analytical signal of the target analyte due to the presence of co-eluting compounds from the sample matrix. These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. Matrix effects are a significant challenge in LC-MS/MS analysis and are typically assessed by comparing the response of the analyte in a pure solvent standard to its response in a matrix-matched standard. The use of isotopically labeled internal standards is a common and effective strategy to compensate for matrix effects and improve the accuracy of quantification.

    The following table provides a hypothetical representation of method validation data for the analysis of Picoxystrobin and its Metabolite 4 in a soil matrix.

    Challenges in the Synthesis and Availability of Metabolite Reference Standards for Analytical Research

    A primary obstacle in the analytical research of Picoxystrobin Metabolite 4 is the significant difficulty in its chemical synthesis and the consequent lack of commercially available, certified reference standards. This scarcity directly impacts the ability of researchers to develop and validate robust quantitative analytical methods.

    The synthesis of pesticide metabolites is often a complex and resource-intensive process. For instance, a report from the Food and Agriculture Organization (FAO) highlighted the challenges encountered in synthesizing another picoxystrobin metabolite, IN-QGU64, in sufficient quantities for toxicological testing. fao.org This suggests that similar synthetic difficulties may exist for Metabolite 4, contributing to its limited availability.

    The absence of a readily available reference standard for Picoxystrobin Metabolite 4 creates several challenges for analytical laboratories:

    Method Validation: Without a certified standard, it is difficult to accurately validate analytical methods for parameters such as linearity, accuracy, precision, and limits of detection and quantification.

    Accurate Quantification: The concentration of Metabolite 4 in environmental and biological samples cannot be reliably determined without a standard for calibration.

    Confirmation of Identity: While high-resolution mass spectrometry can provide a tentative identification based on accurate mass and fragmentation patterns, a reference standard is essential for unambiguous confirmation.

    A thorough search of chemical supplier catalogs, including those that offer a wide range of pesticide standards, did not yield a commercially available reference standard for "this compound" or "Picoxystrobin TP 4". fujifilm.comlgcstandards.commedchemexpress.comscientificlabs.iehpc-standards.usresearchgate.net This lack of availability is a significant impediment to its inclusion in routine environmental monitoring programs.

    While analytical methods for the parent compound, picoxystrobin, are well-established and reference standards are readily available, the same cannot be said for many of its transformation products. scientificlabs.iehpc-standards.usresearchgate.netsigmaaldrich.comsemanticscholar.orgkoreascience.kr This disparity underscores the need for greater investment in the synthesis and certification of metabolite reference materials to support comprehensive risk assessments.

    Despite these challenges, advanced analytical techniques offer promising avenues for the characterization and potential semi-quantification of Metabolite 4. High-resolution mass spectrometry (HRMS), in particular, can be instrumental in identifying and characterizing unknown or unexpected transformation products in various matrices. researchgate.netresearchgate.net

    An FAO report on picoxystrobin detailed a liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the analysis of the parent compound and three of its metabolites (IN-QDK50, IN-QDY62, and IN-QDY63) in soil. fao.org This methodology, which involves extraction with an acetone/HCl solution followed by solid-phase extraction cleanup, provides a strong foundation for developing a similar method for Metabolite 4. The use of two specific parent-to-daughter ion transitions for each analyte in the MS/MS detection enhances the selectivity and reliability of the analysis. fao.org

    Furthermore, a study on the simultaneous analysis of picoxystrobin and its metabolite BF-500-3 in pepper fruit utilized ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.gov This research demonstrates the capability of modern chromatographic and mass spectrometric techniques to separate and detect multiple analytes within a single run, a strategy that could be adapted to include Metabolite 4.

    The following table summarizes the analytical techniques that have been successfully applied to the analysis of picoxystrobin and its other metabolites, and which hold potential for the characterization and quantification of Metabolite 4, contingent on the availability of a reference standard.

    Analytical TechniqueMatrixTarget AnalytesKey Findings & Applicability to Metabolite 4
    LC/MS/MS SoilPicoxystrobin, IN-QDK50, IN-QDY62, IN-QDY63Established extraction and cleanup procedures. Provides a blueprint for developing a selective and sensitive method for Metabolite 4. fao.org
    UPLC-MS/MS Pepper FruitPicoxystrobin, Metabolite BF-500-3Demonstrates the feasibility of simultaneous analysis of the parent compound and a metabolite. This approach could be expanded to include Metabolite 4. nih.gov
    GC-ECD & GC-MS Agricultural ProductsPicoxystrobinWhile effective for the parent compound, the applicability to the potentially more polar Metabolite 4 would need to be evaluated. koreascience.kr
    LC/MS/MS WaterPicoxystrobinValidated method for the parent compound in an environmental matrix, indicating the suitability of the technique for monitoring picoxystrobin and its transformation products in water bodies. epa.gov

    Environmental Occurrence and Ecological Interactions of Picoxystrobin Metabolites, Including Metabolite 4 Picoxystrobin Tp 4

    Detection and Quantification of Metabolites in Environmental Compartments

    The detection and quantification of pesticide metabolites like Picoxystrobin (B33183) TP 4 in environmental matrices are essential for monitoring their persistence, mobility, and potential for exposure to non-target organisms. Advanced analytical techniques are employed to trace the presence of these compounds in soil, water, and plant tissues.

    Monitoring of Metabolite Residues in Agricultural Soils

    Following the application of picoxystrobin to crops, it can reach the soil where it undergoes microbial and photolytic degradation. frontiersin.org Field dissipation studies have shown that picoxystrobin degrades relatively quickly in soil. frontiersin.org While the parent compound is the primary residue of concern, its metabolites, including Picoxystrobin TP 4, are also monitored.

    Regulatory studies and environmental monitoring programs often include the analysis of major degradation products. In aerobic soil metabolism studies of picoxystrobin, several metabolites have been identified. fao.org However, reports from field dissipation trials indicate that the levels of these metabolites are frequently low, often falling below the limit of quantification. frontiersin.org There is generally no evidence of the accumulation of picoxystrobin's metabolites in soil. frontiersin.org The development of sensitive analytical methods, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS), allows for the detection of picoxystrobin and its metabolites at very low concentrations, with limits of quantification (LOQ) in soil being approximately 0.010 mg/kg. epa.gov

    Table 1: Analytical Methods for Detection of Picoxystrobin and its Metabolites in Soil

    Analytical Technique Extraction Solvent Purification Method Limit of Quantification (LOQ)

    This table is based on a method developed to satisfy U.S. EPA and EU regulatory requirements. epa.gov

    Presence and Dynamics of Metabolites in Natural Water Bodies

    The potential for picoxystrobin and its metabolites to enter natural water bodies through runoff and drift is a key consideration in its environmental risk assessment. mda.state.mn.us Picoxystrobin itself is known to be moderately persistent and has the potential to leach into groundwater. mda.state.mn.us

    Monitoring studies of surface and groundwater are conducted to assess the presence of pesticides and their transformation products. While data on the specific concentrations of Picoxystrobin TP 4 in water bodies is limited in publicly available literature, the parent compound, picoxystrobin, has been the subject of such monitoring. High-end screening estimates suggest that applications of picoxystrobin may lead to its detection in both surface and groundwater. mda.state.mn.us The degradation of picoxystrobin in aquatic environments is influenced by factors such as photolysis, with a reported mean half-life of 20.3 days in water under summer conditions at 50° latitude. fao.org The formation of metabolites, including Picoxystrobin TP 4, is an expected outcome of these degradation processes. The persistence and mobility of such transformation products can sometimes differ from the parent compound, with some metabolites exhibiting higher persistence or mobility. nih.gov

    Accumulation and Dissipation of Metabolites in Plant Produce

    Understanding the uptake, accumulation, and dissipation of pesticide residues, including metabolites, in crops is vital for ensuring food safety. Studies on the metabolism of picoxystrobin in various crops, such as wheat, barley, and soybean, have been conducted to identify the residue components. fao.org

    In these plant metabolism studies, picoxystrobin is often the major component of the total radioactive residue. However, a number of metabolites are also identified. fao.org The specific detection and quantification of Picoxystrobin TP 4 in different plant matrices would be part of comprehensive residue analysis. For instance, in a study on peppers, a method was developed to simultaneously analyze for picoxystrobin and one of its metabolites, with the residue levels of the metabolite showing an initial increase followed by a decrease over time. nih.govresearchgate.net This dynamic reflects the ongoing processes of formation and subsequent degradation or conjugation of the metabolite within the plant. Analytical methods using techniques like GC-ECD and GC-MS have been developed for the determination of picoxystrobin residues in a range of agricultural products, including apples, rice, mushrooms, peppers, soybeans, and mandarins, with LOQs typically around 0.02 mg/L. koreascience.kr

    Table 2: Residue Levels of Picoxystrobin in Various Crops from Supervised Field Trials

    Crop Residue Range (mg/kg)
    Wheat grain < 0.01 - 0.028
    Barley grain < 0.01 - 0.22

    This table presents data for the parent compound, picoxystrobin, as specific data for Metabolite 4 was not available in the reviewed sources. fao.org

    Interactions with Microbial Communities in Environmental Systems

    Soil and aquatic microorganisms play a critical role in the breakdown and transformation of pesticides and their metabolites. The interactions between these microbial communities and compounds like Picoxystrobin TP 4 can influence both the fate of the chemical and the health of the ecosystem.

    Influence on Soil Microbial Community Structure and Respiration Activity

    The application of fungicides can have unintended effects on non-target soil microorganisms, which are vital for nutrient cycling and soil health. mdpi.com Studies on the effects of the parent compound, picoxystrobin, have shown that it can cause a transient decrease in soil microbial respiration activity. nih.govnih.gov This is consistent with its mode of action as a mitochondrial respiration inhibitor. fao.org

    Mechanisms of Microbial Detoxification and Bioremediation of Metabolites

    Microbial degradation is a primary pathway for the removal of strobilurin fungicides and their metabolites from the environment. nih.gov This process, often referred to as bioremediation, involves microorganisms utilizing these compounds as a source of nutrients and energy. iipseries.org The breakdown of strobilurins can occur through various metabolic pathways, including hydrolysis, oxidation, and conjugation. frontiersin.org

    A key detoxification mechanism for many strobilurin fungicides is the hydrolysis of the methyl ester group, which renders the compound non-fungicidal. researchgate.net This de-esterification is catalyzed by enzymes such as carboxypeptidases and other esterases produced by soil bacteria. researchgate.netnih.gov For example, bacterial strains like Bacillus flexus, Bacillus amyloliquefaciens, Stenotrophomonas maltophilia, and Arthrobacter oxydans have been identified as capable of degrading strobilurins. researchgate.net The resulting acid metabolites can be further broken down by microbial communities. researchgate.net Bioaugmentation, the introduction of specific microorganisms to contaminated soil, is a technique being explored to enhance the degradation of pesticide residues. nih.gov While the specific microbial pathways for the complete mineralization of Picoxystrobin TP 4 are not detailed in the available literature, the general principles of microbial metabolism of strobilurin fungicides suggest that it would be susceptible to similar enzymatic transformations, leading to its detoxification and eventual breakdown in the environment.

    Future Research Directions and Unaddressed Knowledge Gaps Regarding Picoxystrobin Metabolites

    Comprehensive Structural Elucidation of Undetermined Metabolites

    Picoxystrobin (B33183) is known to be extensively metabolized, with studies identifying as many as 42 different metabolites, of which 34 have been structurally characterized. who.int The primary transformation pathways include ester hydrolysis, O-demethylation, oxidation, and glucuronide conjugation. who.intepa.gov However, the complexity of these processes suggests the potential for numerous other minor or transient metabolites that have not yet been identified.

    Regulatory assessments have noted that while major metabolites have been identified, data gaps persist regarding the full toxicological profile of all transformation products. nih.gov For instance, one fecal metabolite that accounted for a significant portion of the administered dose in early studies remained uncharacterized. who.int The challenges in this area are highlighted by the difficulties encountered in synthesizing certain metabolites, such as IN-QGU64 (2-(2-Formylphenyl)-2-oxoacetic acid), for toxicological testing, which has, in some cases, led to the re-evaluation of previously proposed structures. fao.orgfao.org Future research must focus on isolating and definitively elucidating the structures of these and other undetermined metabolites using advanced spectroscopic techniques like nuclear magnetic resonance (NMR) to close these critical data gaps.

    Development of Novel Analytical Strategies for Trace Metabolite Detection

    Current analytical methods for picoxystrobin and its major metabolites, such as IN-QDK50, IN-QDY62, and IN-QDY63, primarily rely on high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). epa.govkoreascience.krresearchgate.net These methods are robust, with limits of quantification (LOQ) often reaching 0.01 mg/kg in various agricultural and environmental matrices. nih.govepa.gov

    However, a significant challenge remains in the detection and quantification of trace-level metabolites and those with physicochemical properties that differ substantially from the parent compound, such as highly polar glucuronide conjugates. who.int There is a pressing need for novel analytical strategies capable of simultaneously capturing a wider array of metabolites. The development and validation of methods using high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, would be a major step forward. usgs.gov These technologies allow for the detection of unknown compounds without pre-existing reference standards, facilitating the discovery of new or unexpected metabolites. Furthermore, refining sample preparation techniques, for instance through the chemometrically optimized use of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies, could enhance the extraction efficiency and sensitivity for trace metabolites in complex matrices. researchgate.net

    Long-term Environmental Persistence and Bioavailability Studies of Key Metabolites

    Understanding the long-term behavior of picoxystrobin's metabolites in the environment is critical for assessing their ultimate fate. Picoxystrobin itself is considered moderately persistent in soil, with reported aerobic degradation half-lives ranging from 29 to 73 days. epa.gov Its major soil metabolites are reported to be less persistent, with half-lives between 14 and 29 days. plos.orgnih.gov

    Key knowledge gaps relate to the long-term persistence and bioavailability of these degradation products. Some studies indicate that the degradation of picoxystrobin can decelerate over time, which may be attributable to the increased sorption of residues to soil particles, thereby reducing their bioavailability for microbial degradation. nih.gov The long-term fate of the resulting metabolites under such "aged residue" conditions is not well understood. Future research should include long-term incubation studies that investigate the persistence of key metabolites like IN-QDK50 beyond standard study durations. These studies should also assess how aging affects the bioavailability of metabolites for uptake by rotational crops and their potential for leaching into groundwater, as some metabolites have been identified as relevant for groundwater. nih.govresearchgate.net

    Advanced Modeling Approaches for Predicting Metabolite Formation, Fate, and Transport

    Environmental fate modeling is an essential tool for predicting exposure concentrations in environmental compartments like soil and water. Current regulatory assessments often employ Tier I models such as SCI-GROW and FIRST to estimate drinking water concentrations. epa.gov These assessments frequently use a conservative "total toxic residue" (TTR) approach, which combines the parent compound with its major degradates into a single value for risk assessment. epa.govregulations.gov

    While practical, the TTR approach lacks specificity. A significant area for future research is the development of more sophisticated, metabolite-specific models. Such models would require detailed input data on the formation kinetics (i.e., rates) of individual metabolites under various environmental conditions. Furthermore, advanced computational tools like Quantitative Structure-Activity Relationship (QSAR) models, which are sometimes used to profile metabolites, could be refined. who.int The development of next-generation QSARs or machine learning algorithms, trained on larger and more diverse datasets of fungicide metabolites, could improve predictions of environmental behavior and potential toxicity. The ultimate goal is to create integrated models that can predict the entire degradation pathway of picoxystrobin and the subsequent environmental transport and fate of each toxicologically relevant metabolite.

    Comparative Biotransformation Research Across Diverse Organisms and Environmental Conditions to Understand Metabolite Diversity

    The biotransformation of picoxystrobin is known to vary significantly across different species and environmental systems. For example, metabolism in rats is substantially more extensive than in livestock such as goats and hens. fao.org Similarly, metabolic pathways in plants can differ; hydroxylation of the phenyl ring has been observed in wheat, while small amounts of the Z-isomer of picoxystrobin, known as IN-QCD12 or Metabolite 4, have been detected in rape and wheat. fao.org

    A critical knowledge gap, identified by the European Food Safety Authority (EFSA), is the absence of in vitro comparative metabolism studies across different species, including humans, to assess the potential for unique metabolic pathways. nih.gov The degradation of picoxystrobin is also highly dependent on the specific microbial communities present in soil and the prevailing environmental conditions (e.g., pH, moisture, and temperature). acs.orgresearchgate.net Future research should therefore focus on systematic comparative studies to map biotransformation pathways across a wide range of organisms (e.g., various soil microorganisms, aquatic species, and representative crop groups) and under diverse, controlled environmental scenarios. This would provide a comprehensive understanding of the factors driving metabolite diversity and help predict the formation of metabolites in different ecosystems.

    Compound Names Mentioned

    Code / Common NameChemical Name
    PicoxystrobinMethyl (E)-3-methoxy-2-{2-[6-(trifluoromethyl)-2-pyridyloxymethyl]phenyl}acrylate
    Metabolite 4 of Picoxystrobin / IN-QCD12Methyl (Z)-3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate
    IN-QDK50 / Metabolite 36-(Trifluoromethyl)-1H-pyridin-2-one
    IN-QDY62(2E)-3-methoxy-2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acrylic acid
    IN-QDY632-({[6-(Trifluoromethyl)-2-pyridinyl]oxy}methyl)benzoic acid
    IN-QGU642-(2-Formylphenyl)-2-oxoacetic acid
    IN-H86121,3-dihydro-3-oxoisobenzofuran-1-carboxylic acid
    IN-U3E082-(6-trifluoromethyl)pyridin-2-yloxyacetic acid
    Phthalic acidBenzene-1,2-dicarboxylic acid

    Q & A

    Basic Research Questions

    Q. How can Metabolite 4 of Picoxystrobin be quantitatively detected in plant matrices?

    • Methodology : Use ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) coupled with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) pretreatment. This method achieves high sensitivity (LOQ ≤ 0.01 mg/kg) and recovery rates (70–120%) in crops like pepper fruit. Acetonitrile-based extraction with dispersive solid-phase cleanup (e.g., PSA and C18 sorbents) effectively reduces matrix interference .

    Q. What factors influence the dissipation kinetics of Metabolite 4 in agricultural environments?

    • Key Variables : Dissipation half-lives vary with environmental conditions. For example, in cucumber, half-lives range from 2.70 d (Shandong, China) to 9.76 d (Jiangsu, China), influenced by temperature, soil pH, and microbial activity. Soil half-lives range from 10.3–14.9 d, with slower degradation in alkaline soils due to reduced microbial activity .

    Q. What validated sample preparation techniques optimize Metabolite 4 extraction from complex matrices?

    • Best Practices : Use acetonitrile for initial extraction, followed by cleanup with graphitized carbon black (GCB) to remove pigments in leafy vegetables. For fatty matrices, freezing-out lipid removal improves recovery. Validation should include spike-recovery tests across multiple matrices (e.g., fruits, cereals) to ensure method robustness .

    Advanced Research Questions

    Q. How do soil microbial communities respond to Metabolite 4 exposure, and what are the implications for agroecosystems?

    • Experimental Design : Conduct terminal restriction fragment length polymorphism (T-RFLP) analysis to assess shifts in bacterial and fungal community structures. At 10 mg/kg (dry soil), picoxystrobin reduces Actinobacteria abundance by 15–20%, favoring Proteobacteria. Fungal diversity declines by 30% under high-dose exposure, with Ascomycota showing increased stress tolerance .

    Q. What analytical challenges arise when distinguishing Metabolite 4 from parent compounds or co-occurring strobilurin fungicides?

    • Resolution Strategies : Utilize electrochemical methods (e.g., square-wave voltammetry on boron-doped diamond electrodes) to differentiate oxidation peaks. For example, picoxystrobin exhibits two irreversible oxidation peaks at +1.2 V and +1.5 V (vs. Ag/AgCl), while Metabolite 4 shows a quasi-reversible peak at +0.9 V. Chromatographic separation can be optimized using a C18 column with 0.1% formic acid in mobile phases .

    Q. How can contradictions in reported persistence data for Metabolite 4 be resolved across studies?

    • Data Reconciliation : Conduct meta-analyses accounting for environmental variables (e.g., soil organic matter, irrigation practices). For instance, higher organic matter (>3%) correlates with prolonged half-lives (up to 25 d) due to adsorption. Standardize degradation studies using OECD 307 guidelines to control for temperature (20–25°C) and moisture (40–60% WHC) .

    Q. What synergistic or antagonistic interactions occur between Metabolite 4 and co-applied agrochemicals?

    • Risk Assessment : Use factorial design experiments to evaluate interactions. For example, Metabolite 4 shows low correlation (r < 0.5) with SDHI fungicides like boscalid in mixed formulations. However, co-application with 4-n-nonylphenol at 10 mg/kg increases bacterial community stress by 35% compared to solo treatments .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.